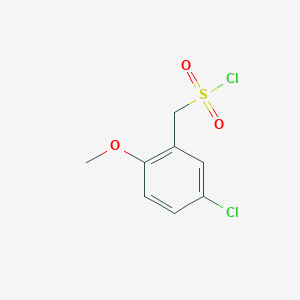

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

描述

属性

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-7(9)4-6(8)5-14(10,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXYTWGJFABQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179047-05-2 | |

| Record name | (5-chloro-2-methoxyphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (CMSC) is a sulfonyl chloride derivative characterized by its reactive sulfonyl group and a chloro-substituted methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and organic synthesis. Understanding its biological activity is crucial for assessing its suitability as a therapeutic agent.

- Molecular Formula : C₈H₈ClO₃S

- Molecular Weight : 255.12 g/mol

- Functional Groups : Chloro group, methoxy group, and sulfonyl chloride.

The presence of the sulfonyl chloride functional group makes CMSC highly reactive, allowing it to participate in various nucleophilic substitution reactions, which are pivotal in drug design and synthesis.

Biological Activity Overview

CMSC's biological activity primarily stems from its ability to interact with various nucleophiles, leading to the formation of bioactive compounds. Studies have indicated that modifications to the structure of CMSC can enhance its selectivity and efficacy against specific biological targets.

In Vitro Studies

Research has demonstrated that CMSC derivatives exhibit significant cytostatic effects on human cancer cell lines. For instance, related compounds have shown IC50 values indicating their potency against breast carcinoma cells (IC50 = 16.4 μM) and melanoma cells (IC50 = 34.9 μM) . These findings suggest that CMSC may have potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of CMSC and its derivatives:

- Synthesis of Phosphonates : A study focused on the synthesis of mesylated and tosylated α-hydroxy-benzylphosphonates demonstrated that derivatives of CMSC could undergo efficient reactions leading to compounds with notable cytostatic properties .

- Monocyclic β-Lactams : Another investigation into N-sulfonyl monocyclic β-lactams revealed that these compounds possess diverse biological activities, including inhibition of proteases and anticancer effects. The sulfonamide moiety contributes significantly to these activities, indicating potential parallels with CMSC .

- Kinase Inhibition : Research into related compounds has highlighted their ability to selectively inhibit kinases involved in cancer progression. For example, a compound structurally similar to CMSC showed high selectivity towards ERK8 and p38 MAPK kinases, which are crucial in tumor growth regulation .

Comparative Analysis

The following table compares CMSC with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Notable Activity |

|---|---|---|---|

| This compound | C₈H₈ClO₃S | Contains chlorine at the 5-position | Potential anticancer activity |

| (5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride | C₈H₈FClO₃S | Fluorine substitution may alter reactivity | Anticancer properties under investigation |

| (4-Chlorophenyl)methanesulfonyl chloride | C₇H₇ClO₂S | Lacks methoxy group; different electronic properties | Limited data on biological activity |

The unique combination of functional groups in CMSC provides distinct reactivity patterns compared to its analogs, making it a valuable candidate for further research in drug development.

科学研究应用

Chemical Properties and Structure

- Molecular Weight : 255.12 g/mol

- CAS Number : 1179047-05-2

- Structural Formula :

This compound is characterized by its sulfonyl chloride functional group, which imparts significant reactivity, making it useful in various chemical transformations.

Organic Synthesis

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride serves as a key reagent in organic synthesis for the following reasons:

- Formation of Methanesulfonates : It can react with alcohols to form methanesulfonates, which are valuable intermediates in substitution reactions. This reaction typically requires a non-nucleophilic base and proceeds via an E1cb mechanism to generate reactive sulfene intermediates .

- Synthesis of Sulfonamides : The compound reacts with primary and secondary amines to produce methanesulfonamides. These sulfonamides are stable under hydrolytic conditions and can be converted back to amines using reducing agents like lithium aluminum hydride .

| Reaction Type | Product Type | Characteristics |

|---|---|---|

| Alcohol + MsCl | Methanesulfonate | Used in substitution reactions |

| Amine + MsCl | Methanesulfonamide | Resistant to hydrolysis |

Medicinal Chemistry

The compound is also explored in medicinal chemistry for its potential therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of sulfonyl chlorides exhibit antitumor properties. This compound may serve as a precursor for synthesizing bioactive compounds that target cancer cells .

- Pharmaceutical Intermediates : It is utilized in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. The ability to modify the sulfonyl group allows for fine-tuning of biological activity .

Material Science

In material science, this compound finds applications in:

- Polymer Chemistry : It can be employed as a coupling agent in the synthesis of polymers, enhancing properties like thermal stability and mechanical strength .

- Surface Modification : The compound is used to modify surfaces for improved adhesion properties in coatings and adhesives. Its reactivity allows for functionalization of surfaces, which is crucial in developing advanced materials .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the synthesis of a series of antitumor agents derived from this compound. The compounds were evaluated for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Polymer Enhancement

Research focused on using this compound as a coupling agent in polymer blends. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to untreated polymers, showcasing the utility of this compound in material science applications.

相似化合物的比较

Key Observations :

- Electronic Effects : The chloro and methoxy groups in the target compound create a balance of electron-withdrawing and donating effects, enhancing electrophilicity at the sulfonyl chloride group compared to purely aliphatic analogs like methanesulfonyl chloride .

- Steric Influence : Bulky aromatic systems (e.g., naphthalene in ) reduce reactivity in nucleophilic substitutions, whereas the target compound’s smaller phenyl ring allows faster reactions .

- Stability : Fluorinated and methylated derivatives () exhibit improved stability under ambient conditions due to reduced electron deficiency and steric protection .

准备方法

Preparation of the Methoxybenzoic Acid Derivative

The synthesis begins with the formation of methyl 5-chloro-2-methoxybenzoate, which serves as a key intermediate. The process involves methylation of 5-chlorosalicylic acid derivatives:

Methylation of 5-chlorosalicylic acid :

This step typically employs sulfuric acid catalysis in methanol, yielding methyl 5-chlorosalicylate with high efficiency (~92% yield). The reaction proceeds via esterification under reflux conditions for approximately 24 hours, followed by crystallization and recrystallization to obtain pure methyl 5-chlorosalicylate.Methylation of the phenolic hydroxyl group :

The methylation of methyl 5-chlorosalicylate is achieved using dimethyl sulfate in the presence of sodium hydroxide in acetone. After refluxing for about 45 minutes, the product, methyl 5-chloro-2-methoxybenzoate, is distilled to obtain a yield of approximately 66%. This step involves careful control of reaction conditions to prevent over-methylation or side reactions.

Conversion to 5-Chloro-2-methoxybenzoic Acid

The ester is hydrolyzed back to the acid form via reflux with aqueous sodium hydroxide, followed by acidification and recrystallization. This process yields 5-chloro-2-methoxybenzoic acid with moderate yields (~45%), which is then converted to the acid chloride.

Formation of the Acid Chloride

The acid chloride, 5-chloro-2-methoxybenzoyl chloride, is synthesized through chlorination of the acid using thionyl chloride:

5-Chloro-2-methoxybenzoic acid + SOCl₂ → 5-Chloro-2-methoxybenzoyl chloride + SO₂ + HCl

This reaction is conducted under reflux with continuous removal of SO₂ and HCl gases, typically in the presence of a suitable solvent like benzene or hexane. The yield is generally high (~72%), and the product is purified via recrystallization.

Sulfonylation to Form the Sulfonyl Chloride

The final step involves sulfonylation of the aromatic ring with methanesulfonyl chloride:

Reaction with phenethylamine derivative :

The benzoyl chloride reacts with N-phenethyl-5-chloro-2-methoxybenzamide in chlorosulfonic acid, leading to the formation of the sulfonamide intermediate, which upon further treatment yields the sulfonyl chloride.Direct sulfonylation :

Alternatively, direct sulfonylation of the aromatic ring can be achieved using chlorosulfonic acid, with reaction conditions carefully controlled to prevent over-sulfonation or decomposition. The process involves cooling the reaction mixture, gradual addition of chlorosulfonic acid, and subsequent work-up involving neutralization and recrystallization.

Summary of Key Preparation Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Methyl alcohol, sulfuric acid | Reflux, 24 hours | 92% | Esterification of 5-chlorosalicylic acid |

| Methylation | Dimethyl sulfate, NaOH | Reflux, 45 min | 66% | Methylation of phenolic hydroxyl group |

| Hydrolysis | NaOH, acidification | Reflux | 45% | Conversion of ester to acid |

| Acid Chloride | SOCl₂ | Reflux | 72% | Chlorination of acid |

| Sulfonylation | Chlorosulfonic acid | Controlled temperature | Variable | Formation of sulfonyl chloride |

Research Findings and Notes

- The process described in patent US3965173A emphasizes the use of methylation followed by chlorination and sulfonylation, optimizing yields and minimizing side reactions.

- An alternative industrial method involves the direct reaction of methane with sulfur dioxide and chlorine gases in the presence of ultraviolet irradiation, as detailed in patent US4997535A. This gas-phase process avoids the use of methylmercaptan and leverages natural gas and sulfur dioxide, offering a scalable and environmentally friendly approach.

- The synthesis pathway from aromatic acids to sulfonyl chlorides is well-established, with the key challenges being controlling reaction conditions to prevent overreaction and ensuring purity of intermediates.

常见问题

Basic: What safety protocols are essential when handling (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride in the laboratory?

Answer:

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile or neoprene, compliant with JIS T 8116), safety goggles (JIS T 8147), and a lab coat. Use a face shield if splashing is possible .

- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation of vapors .

- Water Avoidance : Store away from moisture due to slow hydrolysis, which may release trace HCl .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Emergency Response : Immediate eye rinsing (15+ minutes) and medical consultation for exposure .

Basic: How is this compound synthesized, and what steps optimize yield?

Answer:

- Synthesis Protocol :

- Reagents : React 5-chloro-2-methoxyphenylmethanol with methanesulfonyl chloride in anhydrous dichloromethane.

- Base : Add triethylamine (1.2 eq) dropwise at 0°C to scavenge HCl .

- Workup : Quench with ice-water, extract with DCM, and dry over MgSO₄.

- Purification : Recrystallize from methanol to achieve >95% purity .

- Yield Optimization :

Advanced: What decomposition products form under thermal stress, and how are they identified?

Answer:

- Decomposition Pathways :

- Analytical Methods :

Advanced: How does hydrolysis kinetics compare to other sulfonyl chlorides, and what are the implications for reaction design?

Answer:

- Hydrolysis Rate :

- Reaction Design :

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy :

- Elemental Analysis : Match calculated vs. observed C, H, Cl, and S content (±0.3%) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced: What contradictions exist in toxicity data, and how should researchers address these gaps?

Answer:

- Data Gaps :

- Risk Mitigation :

Advanced: How can reaction selectivity be controlled when using this compound in nucleophilic substitutions?

Answer:

- Steric and Electronic Effects :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity with amines, while THF moderates reaction rates .

Basic: What are the environmental hazards associated with this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。